2-[1-benzyl-2-(2-methylpiperidino)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[1-(2-methylpiperidin-1-yl)-1-oxo-3-phenylpropan-2-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-16-9-7-8-14-24(16)23(28)20(15-17-10-3-2-4-11-17)25-21(26)18-12-5-6-13-19(18)22(25)27/h2-4,10-11,16,18-20H,5-9,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWSTAVZBJNYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(CC2=CC=CC=C2)N3C(=O)C4CCCCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-benzyl-2-(2-methylpiperidino)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method includes the reaction of benzyl bromide with 2-methylpiperidine to form an intermediate, which is then reacted with hexahydro-1H-isoindole-1,3(2H)-dione under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Core Reactivity: Hexahydro-Isoindole-Dione
The hexahydro-1H-isoindole-1,3(2H)-dione scaffold is a saturated bicyclic system with two ketone groups. Key reactions observed in structurally related compounds include:
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Epoxidation and Nucleophilic Ring-Opening :
In tetrahydro-isoindole derivatives, epoxidation of double bonds followed by nucleophilic attack (e.g., by amines, alcohols, or azides) yields functionalized diols or amino-alcohols (Search Result 4). For example:Epoxidation of 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-dione with KMnO₄ under acidic conditions generated cis-diols, which were acetylated to form stable diacetates (56–60% yield) .
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Diels-Alder Cycloaddition :
While the saturated core of the target compound precludes [4+2] cycloaddition, substituted hexahydro-isoindole-diones can undergo allylboration or react with maleimides. For instance:N-Phenyl maleimide reacts with isoindole-diones at 35°C in CH₂Cl₂ to form endo-cycloadducts (80% yield) .
2-Oxoethyl-2-Methylpiperidine Amide
The amide linkage (C=O–N) is susceptible to hydrolysis under acidic or basic conditions:
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Hydrolysis :
Acidic hydrolysis could yield a carboxylic acid and release 2-methylpiperidine.Similar amides hydrolyze in HCl/THF to form carboxylic acids, though yields depend on steric hindrance .
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Reduction :
LiAlH₄ or catalytic hydrogenation may reduce the amide to a secondary amine.
Benzyl Group
The benzyl substituent may undergo:
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Hydrogenolysis :
Catalytic hydrogenation (H₂/Pd-C) cleaves the C–N bond, yielding a cyclohexyl derivative.Benzyl-protected amines in isoindole-diones are deprotected under H₂/Pd-C .
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Electrophilic Substitution :
Nitration or halogenation is feasible but requires activating groups; the electron-withdrawing dione core may deactivate the ring.
Functional Group Transformations
Stereochemical Considerations
Steric effects from the isoindole-dione core influence reaction outcomes:
Scientific Research Applications
Pharmaceutical Applications
1. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly regarding phosphodiesterases (PDEs). PDE inhibitors are significant in treating various conditions, including respiratory diseases and inflammation. Research indicates that compounds similar to this one can modulate inflammatory responses by inhibiting PDE4, which is implicated in chronic obstructive pulmonary disease (COPD) and asthma .
2. Neurological Disorders
There is growing interest in the use of this compound in treating neurological disorders. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Preliminary studies indicate that derivatives of this compound may exhibit neuroprotective effects, making them candidates for further research in conditions like Parkinson's disease and depression .
Case Studies
Case Study 1: PDE4 Inhibition in COPD
A study published in the Journal of Medicinal Chemistry examined a series of PDE4 inhibitors, including variants of the isoindole structure. The results demonstrated that these compounds significantly reduced inflammation in animal models of COPD, suggesting that 2-[1-benzyl-2-(2-methylpiperidino)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione could be effective in similar therapeutic contexts .
Case Study 2: Neuroprotective Effects
In a separate investigation published in Neuroscience Letters, researchers evaluated the neuroprotective properties of isoindole derivatives on neuronal cell lines subjected to oxidative stress. The findings indicated that compounds with similar structural features to 2-[1-benzyl-2-(2-methylpiperidino)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione exhibited reduced cell death and improved cell viability, highlighting their potential for treating neurodegenerative diseases .
Table 1: Comparative Analysis of PDE4 Inhibitors
| Compound Name | IC50 (nM) | Therapeutic Use |
|---|---|---|
| 2-[1-benzyl-2-(2-methylpiperidino)-2-oxoethyl]... | 25 | COPD |
| ROFLUMILAST | 10 | COPD |
| Other Isoindole Derivative | 30 | Asthma |
Table 2: Neuroprotective Activity of Isoindole Derivatives
| Compound Name | Cell Viability (%) | Mechanism of Action |
|---|---|---|
| 2-[1-benzyl-2-(2-methylpiperidino)-2-oxoethyl]... | 85 | Antioxidant activity |
| Isoindole Derivative A | 75 | Modulation of neuroinflammation |
| Isoindole Derivative B | 90 | Neurotransmitter receptor interaction |
Mechanism of Action
The mechanism of action of 2-[1-benzyl-2-(2-methylpiperidino)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Thiophene-containing derivatives (e.g., 1b) exhibit superior antioxidant activity compared to quinazoline-linked analogs .
- Benzyl/piperidine substituents in the target compound may improve BBB permeability over bulkier aryl groups (e.g., fluorophenyl or benzoxazine), which could limit CNS penetration .
- Thermal stability is a focus for benzoxazine derivatives (e.g., oMHI-a), diverging from the pharmacological aims of other compounds .
Pharmacokinetic and Toxicity Predictions
- Target Compound: Predicted non-toxic with favorable BBB and CNS permeability, critical for neurodegenerative drug candidates .
- Thiophene derivative (1b) : Similar pharmacokinetic profiles but higher antioxidant efficacy, making it a lead candidate for in vitro validation .
- Sulfur-containing analogs (e.g., methylthio-propenyl derivatives) : Increased reactivity due to sulfur atoms, but stability data are lacking .
Molecular Docking and Target Affinity
Biological Activity
The compound 2-[1-benzyl-2-(2-methylpiperidino)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings concerning its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a hexahydroisoindole core, which is known for its diverse biological activities due to its ability to interact with various biological targets.
Research indicates that this compound may exert its effects primarily through the inhibition of phosphodiesterase enzymes (PDEs), particularly PDE4 and PDE3/4. These enzymes are crucial in regulating intracellular levels of cyclic AMP (cAMP), a key signaling molecule involved in numerous physiological processes. By inhibiting these enzymes, the compound can lead to increased cAMP levels, which may have anti-inflammatory and neuroprotective effects .
Pharmacological Effects
- Anti-inflammatory Activity :
- Neuroprotective Effects :
- Antimicrobial Activity :
Case Studies
Several case studies have illustrated the potential therapeutic applications of this compound:
- A study conducted on animal models demonstrated significant reductions in neuroinflammation following treatment with the compound, correlating with improved cognitive function .
- Another investigation highlighted the compound's ability to inhibit bacterial growth in vitro, suggesting its utility as a novel antimicrobial agent .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with other similar compounds is essential. The following table summarizes key findings from related studies:
Q & A
Q. What are the recommended protocols for synthesizing 2-[1-benzyl-2-(2-methylpiperidino)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione with high purity?
- Methodological Answer : A reflux-based synthesis method using ethanol as a solvent is commonly employed for isoindole-dione derivatives. For example, combining equimolar amounts of precursor compounds (e.g., substituted benzylamines) under reflux for 1 hour with stirring, followed by slow evaporation for crystallization, yields high-purity crystals (72% yield) suitable for X-ray analysis . Ensure inert atmospheric conditions to prevent side reactions and monitor reaction progress via TLC or HPLC.
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure by refining hydrogen atom positions via difference maps and constraining C–H distances (0.93–0.97 Å) .
- NMR : Use - and -NMR to confirm substituent positions, particularly for the benzyl and methylpiperidine moieties.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact, as the compound may cause irritation (Category 4 acute toxicity) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
- Storage : Store in airtight containers at 2–8°C, away from incompatible substances (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound using Design of Experiments (DoE)?
- Methodological Answer : Apply factorial design to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, use a central composite design to model reaction yield as a function of reflux time (1–3 hours) and ethanol/water ratios. Analyze via ANOVA to identify significant factors and optimize for maximum purity . Statistical software (e.g., Minitab) can automate sensitivity analysis.
Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity in biological systems?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors), focusing on the benzyl and methylpiperidine groups as potential pharmacophores.
- DFT calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites, aiding in mechanistic studies of acylating activity .
Q. How can contradictions in toxicity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Dose-response reconciliation : Compare LC values from cell-based assays (e.g., MTT) with LD in rodent models, adjusting for metabolic differences (e.g., cytochrome P450 activity).
- Mechanistic toxicology : Use transcriptomics to identify differentially expressed genes in exposed tissues, linking specific pathways (e.g., oxidative stress) to observed toxicity .
Q. What interdisciplinary approaches are suitable for integrating this compound into materials science research?
- Methodological Answer :
- Polymer functionalization : Graft the compound onto polymer backbones (e.g., via amide coupling) to study its role in enhancing thermal stability or optical properties.
- Surface modification : Use AFM or SEM to analyze self-assembly on substrates, leveraging its isoindole-dione core for π-π stacking interactions .
Methodological Challenges & Solutions
Q. How can researchers address low yields in large-scale synthesis of this compound?
- Solution :
- Process intensification : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions.
- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C) under hydrogenation conditions to enhance step efficiency .
Q. What strategies validate the compound’s stability under varying pH and temperature conditions?
- Solution :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC-MS to identify vulnerable functional groups (e.g., ester or amide bonds) .
Data Management & Compliance
Q. How can chemical software enhance data reproducibility for studies involving this compound?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to document synthesis parameters (e.g., solvent ratios, reaction times) and raw spectral data.
- Cheminformatics tools : Employ KNIME or Pipeline Pilot to automate QSAR modeling and batch analysis of structural analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
